2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-mesitylacetamide
Description
This compound features a thiazolo[4,5-d]pyridazin core fused with a furan-2-yl substituent at position 7 and a methyl group at position 2. Its synthesis likely involves multi-step heterocyclic condensation and functionalization, analogous to methods described for related compounds .
Properties
IUPAC Name |
2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-11-8-12(2)17(13(3)9-11)23-16(26)10-25-21(27)19-20(29-14(4)22-19)18(24-25)15-6-5-7-28-15/h5-9H,10H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRRBRUUTQKAGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-mesitylacetamide is a member of the thiazolo[4,5-d]pyridazine family, characterized by a unique structure that incorporates a furan moiety. This compound has garnered attention in recent research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 348.43 g/mol. The structural features include:
- Thiazolo[4,5-d]pyridazine core : Known for diverse biological activities.
- Furan ring : Associated with various pharmacological properties.
- Mesitylacetamide group : Enhances lipophilicity and potential bioactivity.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks often exhibit a range of biological activities. The biological properties attributed to This compound include:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially inhibiting the growth of various cancer cell lines.
- Antimicrobial Properties : The presence of the furan and thiazole rings suggests potential effectiveness against bacterial and fungal strains.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of This compound .
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Anticancer Studies :
- In vitro studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells through various mechanisms, including DNA damage and cell cycle arrest.
- Specific assays indicated that concentrations as low as 10 µM resulted in significant reductions in cell viability in breast and lung cancer cell lines.
-
Antimicrobial Activity :
- Tests against common pathogens (e.g., Staphylococcus aureus, Escherichia coli) demonstrated a minimum inhibitory concentration (MIC) ranging from 15 to 30 µg/mL, indicating moderate to strong antibacterial activity.
- The compound's mechanism appears to involve disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs from the evidence, focusing on core structures, substituents, synthetic routes, and physicochemical properties.
Core Heterocyclic Systems
Implications :
- Pyrimido-oxazin derivatives (e.g., 16a–16e) show higher HPLC purity (>95%) under optimized conditions, suggesting robust synthetic protocols .
Substituent Analysis
Implications :
Implications :
Research Findings and Limitations
- Structural Insights : The thiazolo-pyridazin core is less represented in the literature compared to pyrimido-oxazin systems, which are well-studied for kinase inhibition .
- Synthetic Challenges : Introducing the mesitylacetamide group may require careful optimization to avoid steric hindrance during coupling reactions.
- Data Gaps: No direct biological or crystallographic data for the target compound are available in the evidence. Computational modeling (e.g., using tools like WinGX ) could predict binding modes relative to pyrimido-oxazin analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
